4-chloro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a complex organic compound that features a benzamide core with chloro and fluorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide typically involves multiple steps, starting with the preparation of the pyridazine ring, followed by the introduction of the fluorophenyl group, and finally, the attachment of the benzamide moiety. Common synthetic routes include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Attachment of the Benzamide Moiety: This can be done through an amidation reaction, where the amine group of the pyridazine derivative reacts with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-chloro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-fluorophenyl)benzamide
- 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)propanamide
Uniqueness
4-chloro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H15ClFN3O2 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
4-chloro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide |
InChI |
InChI=1S/C19H15ClFN3O2/c20-15-5-1-14(2-6-15)19(25)22-11-12-26-18-10-9-17(23-24-18)13-3-7-16(21)8-4-13/h1-10H,11-12H2,(H,22,25) |
InChI Key |
OSGWXVBAHLYLBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.